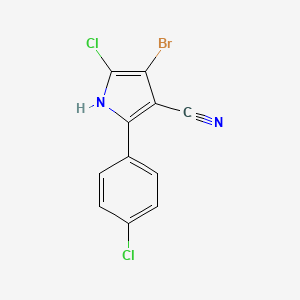![molecular formula C15H19BO4 B12871302 4-[4-(Ethoxycarbonyl)cyclohex-1-en-1-yl]benzeneboronic acid](/img/structure/B12871302.png)
4-[4-(Ethoxycarbonyl)cyclohex-1-en-1-yl]benzeneboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(Ethoxycarbonyl)cyclohex-1-en-1-yl]benzeneboronic acid is an organoboron compound that plays a significant role in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a benzene ring, which is further substituted with an ethoxycarbonyl group and a cyclohexene ring. The unique structure of this compound makes it a valuable reagent in various chemical transformations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Ethoxycarbonyl)cyclohex-1-en-1-yl]benzeneboronic acid typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring is synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group is introduced via esterification, where an alcohol reacts with an acid or acid derivative.
Attachment of the Boronic Acid Group: The final step involves the formation of the boronic acid group through a reaction between an aryl halide and a boronic ester, followed by hydrolysis.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalysts to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 4-[4-(Ethoxycarbonyl)cyclohex-1-en-1-yl]benzeneboronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst, forming a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form a corresponding alcohol or ketone.
Substitution: The ethoxycarbonyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Alcohols and Ketones: Resulting from oxidation reactions.
Substituted Esters and Amides: Formed through nucleophilic substitution.
Applications De Recherche Scientifique
4-[4-(Ethoxycarbonyl)cyclohex-1-en-1-yl]benzeneboronic acid has diverse applications in scientific research:
Biology: Utilized in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Plays a role in the development of drug candidates and therapeutic agents.
Industry: Used in the production of advanced materials, polymers, and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-[4-(Ethoxycarbonyl)cyclohex-1-en-1-yl]benzeneboronic acid primarily involves its role as a boronic acid reagent in Suzuki–Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. This process is facilitated by the unique electronic properties of the boronic acid group, which enhances its reactivity and selectivity .
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Another widely used boronic acid in Suzuki–Miyaura coupling.
4-Methylphenylboronic Acid: Similar structure but with a methyl group instead of an ethoxycarbonyl group.
Cyclohexylboronic Acid: Similar cyclohexene ring but lacks the benzene and ethoxycarbonyl groups.
Uniqueness: 4-[4-(Ethoxycarbonyl)cyclohex-1-en-1-yl]benzeneboronic acid stands out due to its unique combination of functional groups, which provides enhanced reactivity and selectivity in various chemical reactions. The presence of the ethoxycarbonyl group also allows for further functionalization, making it a versatile reagent in organic synthesis .
Propriétés
Formule moléculaire |
C15H19BO4 |
|---|---|
Poids moléculaire |
274.12 g/mol |
Nom IUPAC |
[4-(4-ethoxycarbonylcyclohexen-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C15H19BO4/c1-2-20-15(17)13-5-3-11(4-6-13)12-7-9-14(10-8-12)16(18)19/h3,7-10,13,18-19H,2,4-6H2,1H3 |
Clé InChI |
ICXMLTCZJVPPSW-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)C2=CCC(CC2)C(=O)OCC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12871231.png)

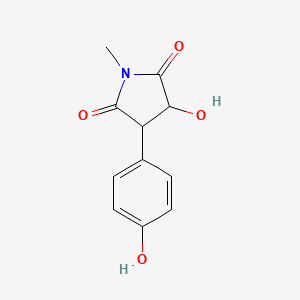
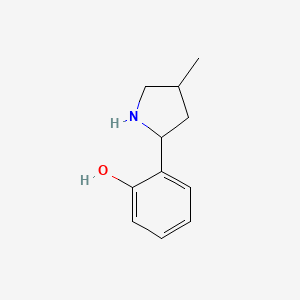
![(1R)-6-(Dimethylamino)-6'-(Diphenylphosphino)-[1,1'-biphenyl]-2,2'-diol](/img/structure/B12871253.png)
![3-Methyl-1H-pyrrolo[1,2-a]imidazole](/img/structure/B12871260.png)
![2-Chloro-4-(methylthio)benzo[d]oxazole](/img/structure/B12871268.png)
![2-Bromo-5-(chloromethyl)benzo[d]oxazole](/img/structure/B12871279.png)
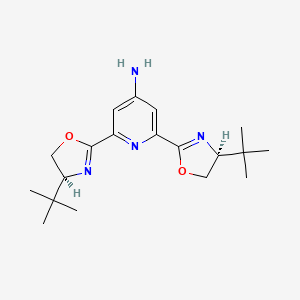
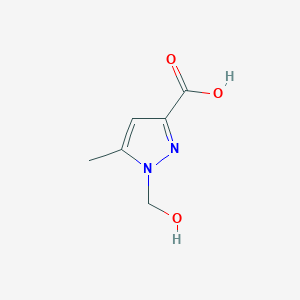

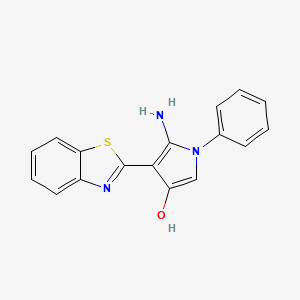
![2-(Aminomethyl)-7-(methylthio)benzo[d]oxazole](/img/structure/B12871313.png)
